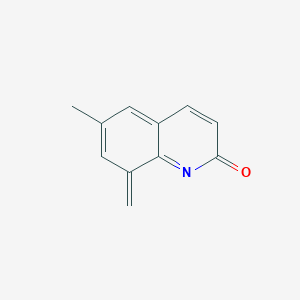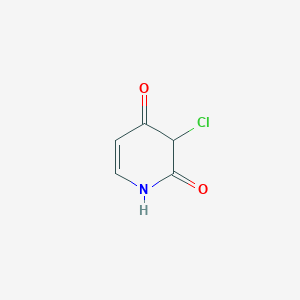
Fluorescein-diphosphat (ammonium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorescein-diphosphat (ammonium) is a multifunctional dye widely used in biological experiments. It is particularly valuable for observing and analyzing cell structures, tracking biomolecules, evaluating cell functions, distinguishing cell types, detecting biomolecules, studying tissue pathology, and monitoring microorganisms . This compound has applications ranging from basic scientific research to clinical diagnostics and is also used in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-diphosphat (ammonium) typically involves the phosphorylation of fluorescein. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the diphosphate ester .
Industrial Production Methods: In industrial settings, the production of Fluorescein-diphosphat (ammonium) involves large-scale phosphorylation reactions using automated reactors. The process includes steps like purification through crystallization or chromatography to achieve high purity levels. The final product is then converted to its ammonium salt form for stability and ease of handling .
化学反応の分析
Types of Reactions: Fluorescein-diphosphat (ammonium) primarily undergoes hydrolysis reactions. In the presence of alkaline phosphatase, the diphosphate groups are sequentially hydrolyzed to produce fluorescein monophosphate and then fluorescein .
Common Reagents and Conditions:
Hydrolysis: Alkaline phosphatase in a buffered solution at an optimal pH of around 9.0.
Oxidation and Reduction: While not common, fluorescein derivatives can undergo redox reactions under specific conditions.
Major Products:
Hydrolysis: Fluorescein monophosphate and fluorescein.
Oxidation: Oxidized fluorescein derivatives.
科学的研究の応用
Fluorescein-diphosphat (ammonium) is extensively used in various scientific research fields:
Chemistry: As a fluorescent probe in chemical assays and reactions.
Biology: For imaging and tracking cellular processes, studying enzyme activities, and detecting biomolecules.
Medicine: In diagnostic imaging, particularly in angiography and retinal studies.
Industry: Used in textile dyeing, food pigments, and dye-sensitized solar cells
作用機序
The primary mechanism of action of Fluorescein-diphosphat (ammonium) involves its hydrolysis by alkaline phosphatase. The enzyme cleaves the phosphate groups, resulting in the formation of fluorescein, which exhibits strong fluorescence. This fluorescence is used to visualize and track various biological processes. The molecular targets include enzymes like alkaline phosphatase, and the pathways involve the hydrolysis of phosphate esters .
類似化合物との比較
- Fluorescein monophosphate
- Fluorescein diacetate
- Rhodamine derivatives
- Coumarin derivatives
Comparison: Fluorescein-diphosphat (ammonium) is unique due to its dual phosphate groups, which allow for sequential hydrolysis and enhanced sensitivity in detecting enzyme activities. Compared to fluorescein monophosphate, it provides a higher signal-to-noise ratio in assays. Rhodamine and coumarin derivatives, while also fluorescent, have different excitation and emission spectra, making Fluorescein-diphosphat (ammonium) more suitable for specific applications requiring green fluorescence .
特性
分子式 |
C20H16NO8P |
|---|---|
分子量 |
429.3 g/mol |
IUPAC名 |
azane;(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate |
InChI |
InChI=1S/C20H13O8P.H3N/c21-11-5-7-15-17(9-11)26-18-10-12(28-29(23,24)25)6-8-16(18)20(15)14-4-2-1-3-13(14)19(22)27-20;/h1-10,21H,(H2,23,24,25);1H3 |
InChIキー |
QKVQYTIROGRBFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OP(=O)(O)O.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


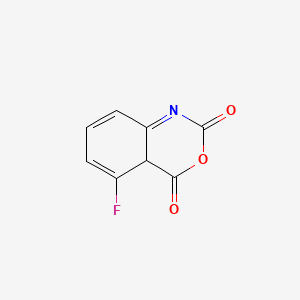
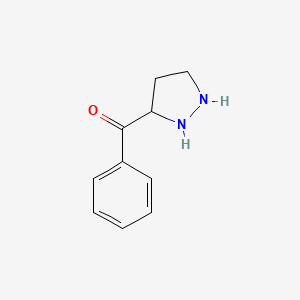
![pentasodium;5-[[4-[[4-anilino-6-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B15135049.png)
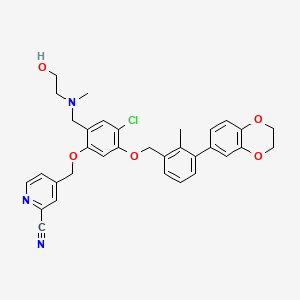
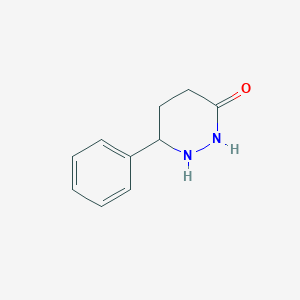
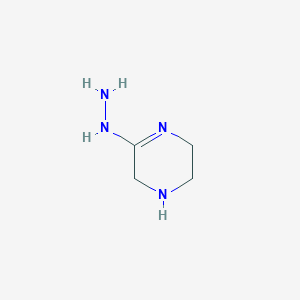
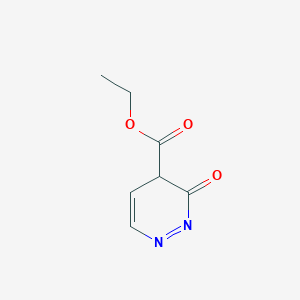

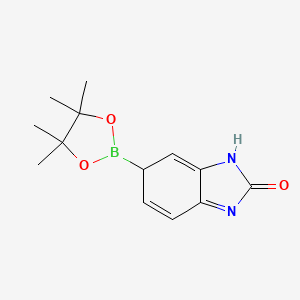

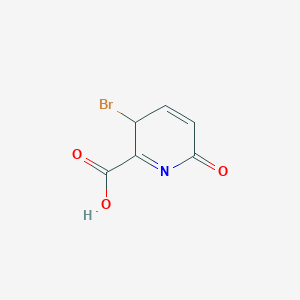
![sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate](/img/structure/B15135120.png)
